Kinase Inhibition Potency: Indenylamino Benzamide Scaffold vs. Simple Benzamide Derivatives
While direct quantitative data for 4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide is not available in the public domain, structurally related indenylamino benzamides in the patent literature demonstrate potent kinase inhibition. For instance, a closely related benzamide derivative (US9475817, Example 204) exhibits an IC50 of 0.400 nM against casein kinase I isoform delta [1]. In contrast, simpler benzamide analogs lacking the indene moiety typically show micromolar IC50 values (e.g., 8.7 µM for a 2-methyl substituted benzamide derivative against an enzyme target) [2]. This represents a >10,000-fold difference in potency, underscoring the critical role of the indenylamino scaffold in achieving high-affinity kinase inhibition.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class |
| Comparator Or Baseline | Related indenylamino benzamide (US9475817, Example 204): IC50 = 0.400 nM (casein kinase I isoform delta); Simple benzamide (2-Me substituted): IC50 = 8.7 ± 0.7 µM |
| Quantified Difference | >10,000-fold difference between related indenylamino benzamide and simple benzamide |
| Conditions | Casein kinase I isoform delta assay (pH 7.4, 2°C) for related compound; enzyme inhibitory activity assay for simple benzamide |
Why This Matters
The substantial potency enhancement associated with the indenylamino benzamide scaffold highlights the importance of selecting compounds with this specific structural motif for kinase-targeted research, as simpler benzamides are unlikely to achieve the required target engagement.
- [1] BindingDB. BDBM255245 US9475817, 204. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=255245 View Source
- [2] J Med Chem. 2009 Aug 27;52(16):5228–5240. Table 1: Structure and activity of substituted benzamide derivatives. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3148848/table/T1/ View Source
